4'-Fluoro-3-methoxybiphenyl-4-carbonitrile
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Overview
Description
4'-Fluoro-3-methoxybiphenyl-4-carbonitrile is a chemical compound with the molecular formula C14H10FNO and a molecular weight of 227.23 g/mol. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a cyano group attached to a biphenyl structure. It is a versatile intermediate used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Fluoro-3-methoxybiphenyl-4-carbonitrile typically involves the following steps:
Biphenyl Formation: The biphenyl core can be synthesized through the Ullmann reaction, which involves the coupling of two phenyl rings using copper as a catalyst.
Methoxylation: The methoxy group is introduced via nucleophilic aromatic substitution using methanol in the presence of a strong base like potassium carbonate.
Cyanation: The cyano group is introduced through a Sandmeyer reaction, where the diazonium salt of the corresponding amine is treated with copper(I) cyanide.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions: 4'-Fluoro-3-methoxybiphenyl-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: 4'-Fluoro-3-methoxybiphenyl-4-carboxylic acid
Reduction: 4'-Fluoro-3-methoxybiphenyl-4-amine
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4'-Fluoro-3-methoxybiphenyl-4-carbonitrile is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes.
Medicine: It is explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4'-Fluoro-3-methoxybiphenyl-4-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4'-Fluoro-3-methoxybiphenyl-4-carbonitrile is similar to other fluorinated biphenyl compounds, but its unique combination of functional groups gives it distinct properties. Some similar compounds include:
4'-Fluoro-3-methoxybiphenyl-2-carbonitrile
3-Fluoro-4-methoxybiphenyl-4-carbonitrile
4'-Fluoro-3-methoxybiphenyl-3-carbonitrile
These compounds differ in the position of the fluorine and methoxy groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-17-14-8-11(2-3-12(14)9-16)10-4-6-13(15)7-5-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHBWMQMWYYHCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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